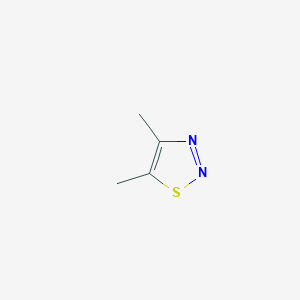

4,5-Dimethyl-1,2,3-thiadiazole

Description

Structure

3D Structure

Properties

IUPAC Name |

4,5-dimethylthiadiazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N2S/c1-3-4(2)7-6-5-3/h1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSQGRXTXMXMKPQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SN=N1)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90512804 | |

| Record name | 4,5-Dimethyl-1,2,3-thiadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90512804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65923-96-8 | |

| Record name | 4,5-Dimethyl-1,2,3-thiadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90512804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Methodologies for the Synthesis of 4,5 Dimethyl 1,2,3 Thiadiazole and Its Analogs

Established Synthetic Pathways for 1,2,3-Thiadiazoles

Traditional methods for the construction of the 1,2,3-thiadiazole (B1210528) ring system have been instrumental in the advancement of heterocyclic chemistry. isres.org These established pathways, including the Hurd-Mori reaction, Wolff synthesis, and oxidative cyclization, provide reliable routes to a variety of 1,2,3-thiadiazole derivatives.

The Hurd-Mori reaction is a widely recognized and effective method for synthesizing 1,2,3-thiadiazoles. This reaction involves the intramolecular cyclization of hydrazones, typically derived from ketones or aldehydes, in the presence of a thionylating agent like thionyl chloride (SOCl₂) or sulfur monochloride (S₂Cl₂). wikipedia.orgchemicalbook.com For the synthesis of 4,5-disubstituted 1,2,3-thiadiazoles, a key starting material is a hydrazone derived from a ketone with adjacent methylene (B1212753) and methyl groups. chemicalbook.com

Specifically, the hydrazone formed from the reaction of tosylhydrazine with ethyl methyl ketone can undergo cyclization with thionyl chloride to yield a 4,5-disubstituted 1,2,3-thiadiazole. chemicalbook.com The reaction proceeds with high regioselectivity, with the cyclization preferentially occurring at the methylene group. urfu.ru This method has been successfully applied to the synthesis of various 1,2,3-thiadiazole derivatives, including those with fused ring systems and chiral centers. urfu.runih.gov The reaction conditions are generally mild, and the starting materials are readily available, making the Hurd-Mori reaction a practical approach for the synthesis of these heterocyclic compounds. mdpi.comresearchgate.net

A notable feature of the Hurd-Mori reaction is its versatility. It has been employed in the synthesis of complex molecules, including pyrazolyl-1,2,3-thiadiazole scaffolds and triterpene derivatives. mdpi.com The reaction's success can be influenced by the nature of the substituents on the starting hydrazone, with electron-withdrawing groups sometimes favoring the cyclization process. nih.gov

Table 1: Examples of Hurd-Mori Reaction for 1,2,3-Thiadiazole Synthesis

| Starting Material | Reagent | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Hydrazone of ethyl methyl ketone | Thionyl chloride | 4,5-Disubstituted 1,2,3-thiadiazole | Not specified | chemicalbook.com |

| Semicarbazones of oxo nitriles | Thionyl chloride | Chiral 1,2,3-thiadiazoles | 60-78 | urfu.ru |

| Pyrazolyl-phenylethanone semicarbazones | Thionyl chloride | Substituted 1,2,3-thiadiazoles | Good to excellent | mdpi.com |

| N-protected pyrrolidine (B122466) hydrazones | Thionyl chloride | Pyrrolo[2,3-d] wikipedia.orgrsc.orgkuleuven.bethiadiazoles | Varies with protecting group | nih.gov |

The Wolff synthesis represents another classical and important route to 1,2,3-thiadiazoles. isres.orgthieme-connect.de This method involves the reaction of α-diazo ketones with a thionating agent. thieme-connect.de Historically, ammonium (B1175870) hydrosulfide (B80085) was used to produce disubstituted 1,2,3-thiadiazoles from diazo ketones. thieme-connect.de More contemporary variations of the Wolff synthesis employ reagents like Lawesson's reagent or phosphorus pentasulfide to facilitate the cyclization. thieme-connect.desemanticscholar.org

The scope of the Wolff synthesis has been broadened by the development of new methods for preparing α-diazo carbonyl compounds. thieme-connect.de While it was initially thought that only conformationally rigid cis-diazo ketones could be converted to 1,2,3-thiadiazoles, it has since been shown that some flexible diazo carbonyl compounds can also undergo the necessary cyclization. thieme-connect.de The reaction is believed to proceed through an α-diazo thiocarbonyl intermediate, which must adopt a cis-conformation for the cyclization to occur. thieme-connect.de

Computational studies have shed light on the photoinduced Wolff rearrangement of 1,2,3-thiadiazole, suggesting a complex mechanism involving excited states and the formation of transient intermediates like thioketene (B13734457) and thiirene (B1235720). aip.orgaip.org The presence of certain substituents, such as two ester groups, can block the Wolff rearrangement, leading to the preferential formation of other products. researchgate.net

Oxidative cyclization provides an alternative pathway for the synthesis of 1,2,3-thiadiazoles and related fused systems. kuleuven.be This approach typically involves the cyclization of a precursor molecule containing the necessary nitrogen, sulfur, and carbon atoms, promoted by an oxidizing agent. For instance, the systematic study of the oxidative cyclization of 3-hydrazono-1,3-dihydroindole-2-thiones has led to the preparation of a series of new 2H- wikipedia.orgrsc.orgkuleuven.bethiadiazolo[5,4-b]indoles, demonstrating an efficient method for synthesizing fused 1,2,3-thiadiazoles. kuleuven.be

More recent developments in this area include the use of molecular iodine as a promoter for oxidative cyclization. nih.govfrontiersin.orgacs.org This method has been successfully employed in the synthesis of 1,3,4-thiadiazole-fused- chemicalbook.comrsc.orgkuleuven.be-thiadiazoles through a [3+2] oxidative cyclization of 2-amino-1,3,4-thiadiazole-based substrates with substituted phenyl isothiocyanates. nih.govfrontiersin.org Similarly, iodine-mediated [3+2] annulation of 2-aminoheteroarenes with isothiocyanates offers a regioselective route to heteroarene-fused chemicalbook.comrsc.orgkuleuven.bethiadiazoles. acs.org Another approach involves an I₂/DMSO-mediated three-component cross-coupling reaction of enaminones, elemental sulfur, and tosylhydrazine to afford 5-acyl-1,2,3-thiadiazoles in high yields. mdpi.com

The reaction of diazo compounds with various sulfur sources is a fundamental approach to constructing the 1,2,3-thiadiazole ring. pku.edu.cn This method leverages the reactivity of the diazo group to form the necessary N-N bond and incorporate the sulfur atom.

One such strategy involves the reaction of α-diazo carbonyl compounds with elemental sulfur in the presence of a catalyst. For example, N-tosylhydrazones can react with elemental sulfur, catalyzed by tetrabutylammonium (B224687) iodide (TBAI), to produce substituted aryl 1,2,3-thiadiazoles in good yields. mdpi.com This serves as an improvement to the traditional Hurd-Mori reaction. scispace.com

Another innovative approach is the reaction of diazo compounds with carbon disulfide (CS₂). pku.edu.cn This method allows for the synthesis of 1,2,3-thiadiazoles under mild, transition-metal-free conditions. The reaction proceeds via the addition of the diazo compound's ipso-C-H bond to CS₂. pku.edu.cn This transformation has been successfully applied to various α-diazo carbonyl compounds, including α-diazoacetates, α-diazo alkyl ketones, and α-diazo amides, leading to moderate to good yields of the corresponding 1,2,3-thiadiazoles. pku.edu.cn

Furthermore, 2-cyanothioacetamides can serve as C-C-S building blocks in a transition-metal-free synthesis of 4,5-functionalized 1,2,3-thiadiazoles. acs.org Under diazo transfer conditions with a sulfonyl azide (B81097) in the presence of a base, these compounds exclusively yield 5-amino-4-cyano-1,2,3-thiadiazoles. acs.org

Advanced Synthetic Strategies for 4,5-Disubstituted 1,2,3-Thiadiazoles

To overcome the limitations of classical methods and to access more complex and specifically substituted 1,2,3-thiadiazoles, advanced synthetic strategies have been developed. These methods often focus on achieving high regioselectivity in the functionalization of the thiadiazole ring.

Regioselective synthesis is crucial for controlling the placement of substituents on the 1,2,3-thiadiazole ring, which is essential for structure-activity relationship studies and the development of new materials and bioactive compounds.

One powerful technique for regioselective functionalization is the rhodium-catalyzed transannulation of 1,2,3-thiadiazoles with alkenes. acs.org This method allows for the synthesis of a wide range of dihydrothiophenes with substituents at the 4-position. A subsequent oxidation step can then lead to the one-pot regioselective synthesis of thiophenes. acs.org This approach offers broad substrate scope, good functional group compatibility, and high regioselectivity. acs.org

Another advanced strategy involves a base-promoted, transition-metal-free, and oxidant-free intramolecular cyclization of N-tosylhydrazone-bearing thiocarbamates. rsc.org This sustainable method constructs 4,5-disubstituted-1,2,3-thiadiazoles with high efficiency and good functional group compatibility from readily available starting materials. rsc.org

Furthermore, iridium-catalyzed regioselective C-H sulfonamidation of 1,2,4-thiadiazoles with sulfonyl azides in water has been developed. rsc.org While this example pertains to the 1,2,4-isomer, it highlights the potential of transition-metal catalysis for the direct and regioselective functionalization of thiadiazole rings.

Multicomponent Reaction Protocols (e.g., Ugi Reaction)

Multicomponent reactions (MCRs) are powerful tools in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials, which is a time- and resource-efficient approach. nih.gov The Ugi four-component condensation reaction (U-4CR) is a prominent example of an MCR and has been successfully employed in the synthesis of various heterocyclic compounds, including derivatives of 1,2,3-thiadiazole. nih.gov

The classical Ugi reaction involves the condensation of an aldehyde, an amine, a carboxylic acid, and an isocyanide to form an α-acylamino carboxamide. mdpi.com This reaction's versatility allows for the introduction of diverse substituents, making it a valuable method for creating libraries of compounds for biological screening. chemicalbook.com

While a direct Ugi synthesis of 4,5-dimethyl-1,2,3-thiadiazole is not extensively documented, the synthesis of closely related analogs demonstrates the potential of this methodology. For instance, a one-pot Ugi reaction has been utilized to synthesize 4-methyl-1,2,3-thiadiazole (B96444) derivatives. In this approach, 4-methyl-1,2,3-thiadiazole-5-carbaldehyde, an amine, an aldehyde, and isocyanocyclohexane are reacted in methanol (B129727) to yield the corresponding 4-methyl-1,2,3-thiadiazole products with yields ranging from 3% to 89%. researchgate.net This suggests that a similar strategy could be adapted for the synthesis of this compound by using a this compound carbaldehyde as a starting component.

Another relevant example is the one-step, multi-component synthesis of 5-methyl substituted 1,2,3-thiadiazole derivatives via the Ugi four-component reaction. mdpi.com This reaction proceeds by first generating an imine intermediate from an amine and an aldehyde, which then reacts with a thiadiazole component and an isocyanide to afford the final product in yields ranging from low to excellent (6–98%). mdpi.com

The following table summarizes the reaction conditions for the Ugi synthesis of 4-methyl-1,2,3-thiadiazole derivatives, which can be considered a model for the synthesis of the 4,5-dimethyl analog.

| Reactants | Solvent | Reaction Conditions | Yield |

| 4-Methyl-1,2,3-thiadiazole-5-carbaldehyde, Amine, Aldehyde, Isocyanide | Methanol | Room Temperature | 3-89% |

| Amine, Aldehyde, 1,2,3-Thiadiazole, Isocyanide | - | - | 6-98% |

This table illustrates the general conditions for the Ugi synthesis of substituted 1,2,3-thiadiazoles.

Microwave-Assisted Synthesis Methodologies

Microwave-assisted organic synthesis has emerged as a valuable technique to accelerate chemical reactions, often leading to higher yields and cleaner products in significantly shorter reaction times compared to conventional heating methods. nih.gov This technology has been successfully applied to the synthesis of various heterocyclic compounds, including 1,2,3-thiadiazole derivatives. nih.govasianpubs.org

The synthesis of hydrazone derivatives containing the 1,2,3-thiadiazole moiety has been efficiently achieved using microwave irradiation. In one example, 4-methyl-1,2,3-thiadiazole-5-carbohydrazide (B1349471) was reacted with substituted aldehydes in ethanol (B145695) under microwave irradiation at 300 W for 4 minutes. asianpubs.org This rapid process afforded the desired hydrazone derivatives in high yields. asianpubs.org

Another application of microwave-assisted synthesis involves the final step of a multi-step reaction sequence to produce triazole-based 1,2,3-thiadiazole derivatives. In this case, the reaction of a thiol group on a triazole with different alkyl or benzyl (B1604629) chlorides under microwave conditions at 90 °C for 15 minutes resulted in high yields of the final products. mdpi.com

The table below provides examples of microwave-assisted synthesis conditions for 1,2,3-thiadiazole derivatives.

| Reaction | Power | Duration | Yield |

| Synthesis of hydrazone derivatives from 4-methyl-1,2,3-thiadiazole-5-carbohydrazide and aldehydes | 300 W | 4 min | High |

| Reaction of a triazole-thiol with alkyl/benzyl chlorides to form triazole-based 1,2,3-thiadiazoles | - | 15 min | High |

This table showcases the efficiency of microwave-assisted synthesis for 1,2,3-thiadiazole derivatives.

Challenges and Specific Considerations in 4,5-Disubstitution

The synthesis of 4,5-disubstituted 1,2,3-thiadiazoles presents specific challenges, primarily concerning regioselectivity. The Hurd-Mori reaction, a classical and widely used method for synthesizing 1,2,3-thiadiazoles from hydrazones and thionyl chloride, is a key example where regioselectivity is a critical consideration. chemicalbook.comwikipedia.org

When an unsymmetrical ketone is used as a precursor to the hydrazone, the subsequent cyclization can potentially lead to two different regioisomers. For instance, the Hurd-Mori reaction of a hydrazone derived from an unsymmetrical ketone can yield a mixture of 4,5-disubstituted 1,2,3-thiadiazoles. The regioselectivity of this reaction is influenced by the nature of the substituents on the hydrazone. thieme-connect.de

Regioselective studies on monosubstituted acetone (B3395972) hydrazones have shown a preferential formation of 4-methyl-5-substituted-1,2,3-thiadiazoles. thieme-connect.de However, the nature of the second substituent can alter this preference, and in some cases, the other regioisomer is formed almost exclusively. thieme-connect.de This highlights the need for careful selection of precursors and reaction conditions to achieve the desired 4,5-disubstituted product.

Furthermore, rhodium-catalyzed transannulation of 1,2,3-thiadiazoles with alkenes has been developed as a method for the regioselective synthesis of substituted thiophenes, which indirectly points to the importance and challenges of controlling regiochemistry in reactions involving the 1,2,3-thiadiazole ring. acs.org

Precursor Chemistry in this compound Formation

The synthesis of this compound is intrinsically linked to the chemistry of its precursors. The most common and direct precursor for the 4,5-dimethyl substitution pattern is butan-2-one (ethyl methyl ketone).

The Hurd-Mori synthesis provides a clear pathway from this precursor to the target molecule. The first step involves the reaction of butan-2-one with a suitable hydrazine (B178648) derivative, such as tosylhydrazine or semicarbazide, to form the corresponding hydrazone. chemicalbook.com For example, the reaction of ethyl methyl ketone with tosylhydrazine yields a hydrazone that can then be cyclized to form a 4,5-disubstituted 1,2,3-thiadiazole. chemicalbook.com

The general scheme for the Hurd-Mori synthesis of a 4,5-disubstituted 1,2,3-thiadiazole is as follows:

Formation of Hydrazone: An α-methylene ketone (like butan-2-one) reacts with a hydrazine derivative (e.g., tosylhydrazine) to form a hydrazone.

Cyclization: The resulting hydrazone is then treated with thionyl chloride (SOCl₂), which acts as the sulfur source and cyclizing agent, to yield the 1,2,3-thiadiazole ring. chemicalbook.com

The reaction of 2-[(ethoxycarbonyl)hydrazono] propionic acid with thionyl chloride to produce a 1,2,3-thiadiazole-4-carboxylic acid further illustrates the versatility of the Hurd-Mori reaction with different hydrazone precursors. chemicalbook.com The development of one-pot procedures, such as the reaction of ketones with p-toluenesulfonyl hydrazide and a sulfur source like KSCN, catalyzed by I₂ and CuCl₂, also provides an efficient route to substituted 1,2,3-thiadiazoles from ketone precursors. mdpi.com

The choice of the ketone precursor is therefore fundamental in determining the substitution pattern of the final 1,2,3-thiadiazole product. For this compound, butan-2-one is the logical and readily available starting material for these established synthetic routes.

Reactivity and Mechanistic Investigations of 4,5 Dimethyl 1,2,3 Thiadiazole

Ring-Opening and Fragmentation Pathways

The 1,2,3-thiadiazole (B1210528) ring is susceptible to cleavage under energetic conditions, proceeding through distinct thermal and photochemical mechanisms. These pathways are crucial for understanding the compound's stability and its utility as a precursor in synthetic chemistry.

Thermal Decomposition and Dinitrogen Extrusion Mechanisms

The thermal decomposition of 1,2,3-thiadiazoles is a well-documented process that involves the extrusion of molecular nitrogen (N₂), a highly stable molecule, which provides a strong thermodynamic driving force for the reaction. While specific studies on the thermal decomposition of 4,5-dimethyl-1,2,3-thiadiazole are not extensively detailed in the provided search results, the general mechanism for related compounds can be described. For instance, studies on the thermal behavior of complex heterocyclic systems containing triazole rings, such as 2,2-azobi[4,5-bis(tetrazole-5-yl)]-1,2,3-triazole (NL24), reveal that decomposition often occurs in stages. A violent thermal decomposition stage for NL24 is observed between 270°C and 300°C, characterized by rapid gas generation, including N₂. energetic-materials.org.cnnih.gov This process is often autocatalytic. energetic-materials.org.cn

The decomposition of 1,2,3-thiadiazoles is believed to proceed through a concerted mechanism or via a short-lived diradical intermediate, leading to the formation of a thiirene (B1235720). The primary gaseous product from the decomposition of similar energetic materials is N₂. nih.gov

Table 1: General Observations on Thermal Decomposition of Related Heterocyclic Compounds

| Compound Family | Decomposition Temperature Range | Key Gaseous Products | Reaction Characteristics |

|---|

This table presents generalized data for related compounds to infer the behavior of this compound.

Photochemical Decomposition and Generation of Transient Species (e.g., Thiirenes, Thioketenes)

Photochemical decomposition offers an alternative pathway for the fragmentation of the 1,2,3-thiadiazole ring. Upon absorption of ultraviolet light, 1,2,3-thiadiazoles can undergo ring-opening to generate highly reactive transient species. Studies on phenyl-substituted 1,2,3-thiadiazoles using time-resolved spectroscopy have shown that photolysis leads to the very fast formation of thiirene and thioketene (B13734457) species. nih.gov This process occurs from the singlet excited state of the thiadiazole molecule in less than 0.3 picoseconds. nih.gov

For this compound, the photochemical decomposition would analogously lead to the formation of 2,3-dimethylthiirene and dimethylthioketene. The thiirene is a three-membered ring containing a sulfur atom and is generally unstable, though phenyl-substituted thiirenes have shown remarkable unimolecular stability in solution. nih.gov

Subsequent Transformations of Reactive Intermediates

The transient species generated from the photochemical decomposition of this compound, namely 2,3-dimethylthiirene and dimethylthioketene, can undergo further reactions. Phenyl-substituted thiirenes have been observed to participate in intermolecular reactions on a millisecond timescale, leading to the formation of 1,3-dithiole derivatives through the dimerization of thiirene-thioketene complexes. nih.gov The photochemistry of dimethylthioketene dimers has also been a subject of study. acs.orgacs.org

Substitution and Functionalization Reactions

Beyond ring-opening, this compound can undergo reactions that functionalize the molecule while preserving the core heterocyclic structure, at least initially.

Lateral Lithiation of Methyl Substituents

The lithiation of methyl groups on heterocyclic rings, known as lateral lithiation, is a common strategy for functionalization. However, in the case of 1,2,3-thiadiazoles, this reaction is not straightforward. Studies on the lithiation of various methyl-substituted five-membered heteroaromatic compounds with n-butyllithium have shown that the outcome is highly dependent on the ring system. cdnsciencepub.comresearchgate.netcdnsciencepub.com For heteroaromatic compounds containing an N-S bond, such as 4-methyl-5-phenyl-1,2,3-thiadiazole, nucleophilic attack of the organolithium reagent at the sulfur atom occurs, leading to ring cleavage rather than deprotonation of the methyl group. cdnsciencepub.comresearchgate.netcdnsciencepub.com This is attributed to the greater nucleophilicity of n-butyllithium favoring attack at the N-S bond. cdnsciencepub.com Therefore, it is expected that the reaction of this compound with n-butyllithium would primarily result in ring fragmentation.

Table 2: Outcome of Lithiation of Methyl-Substituted Thiadiazoles

| Compound | Lithiation Outcome | Reference |

|---|---|---|

| 4-Methyl-5-phenyl-1,2,3-thiadiazole | Ring cleavage via nucleophilic attack at sulfur | cdnsciencepub.comresearchgate.netcdnsciencepub.com |

| 2,5-Dimethyl-1,3,4-thiadiazole | Lateral lithiation of methyl group | cdnsciencepub.comresearchgate.net |

Nucleophilic Reactivity of the Thiadiazole Ring

The 1,2,3-thiadiazole ring itself can be subject to nucleophilic attack. The electron-deficient nature of the thiadiazole ring system makes it susceptible to attack by nucleophiles, particularly when a good leaving group is present on the ring. researchgate.netnih.gov For example, 4,8-dibromobenzo[1,2-d:4,5-d']bis( nih.govcdnsciencepub.comresearchgate.netthiadiazole) undergoes selective aromatic nucleophilic substitution with morpholine. researchgate.net The reactivity in such reactions is influenced by the solvent and reaction conditions. researchgate.net While there is no specific information on the nucleophilic substitution of this compound in the provided results, the general principles suggest that if a suitable leaving group were present at the 4 or 5 position, nucleophilic substitution could be a viable reaction pathway. The electron-donating nature of the methyl groups, however, would likely make the ring less susceptible to nucleophilic attack compared to unsubstituted or electron-withdrawing group-substituted analogs.

Electrophilic Reaction Limitations and Conditions

The 1,2,3-thiadiazole ring is generally considered to be electron-deficient, which inherently limits its reactivity towards electrophiles. The presence of two electron-withdrawing nitrogen atoms deactivates the ring, making electrophilic substitution reactions challenging. In the case of this compound, the methyl groups at the C4 and C5 positions provide some electron-donating character through hyperconjugation, which can slightly mitigate the electron deficiency. However, the ring's aromaticity is weak, and it is prone to ring-opening reactions under harsh electrophilic conditions.

Studies on related benzo-fused 1,2,3-thiadiazole systems have shown resistance to various O-nucleophiles like water, methanol (B129727), and phenol, even under heating. nih.gov This suggests a general stability of the thiadiazole core to certain nucleophilic and, by extension, weak electrophilic conditions. However, strong electrophiles often lead to complex reactions or decomposition rather than clean substitution. For instance, attempts at direct halogenation or nitration of the 1,2,3-thiadiazole ring often result in ring cleavage or low yields of the desired products. The development of specific catalytic systems, such as those involving vanadium-dependent haloperoxidases for halogenation-induced bond formation, highlights the need for tailored conditions to achieve desired transformations. acs.org

Rearrangement Reactions and Isomerization Pathways

Rearrangement reactions are a prominent feature of 1,2,3-thiadiazole chemistry, often leading to the formation of more stable heterocyclic systems. These transformations can be initiated by heat, light, or chemical reagents.

A well-documented rearrangement of 1,2,3-thiadiazoles is their conversion into 1,2,3-triazoles. This isomerization is particularly observed in 1,2,3-thiadiazoles bearing specific functional groups. For example, imines derived from 1,2,3-thiadiazole-4-carbaldehydes have been shown to thermally rearrange into 1,2,3-triazole-4-thiocarbaldehydes. rsc.org The facility of this rearrangement is dependent on the nucleophilicity of the imine nitrogen and the nature of the substituent at the C5 position. rsc.org

While direct studies on the isomerization of this compound to a corresponding 1,2,3-triazole are not extensively reported, the general mechanism often involves the extrusion of sulfur and subsequent cyclization. The presence of methyl groups at C4 and C5 might influence the stability of potential intermediates, such as α-diazothioketones, which are proposed as transient species in various 1,2,3-thiadiazole rearrangements. researchgate.net The conversion of 1,2,3-thiadiazoles to other thiadiazole isomers, like 1,2,4-thiadiazoles, has also been observed, often through complex, multi-step reaction sequences involving reagents like Lawesson's reagent. clockss.org

| Starting Material | Conditions | Product | Key Observation |

| 1,2,3-Thiadiazole-4-carbaldehyde imines | Thermal | 1,2,3-Triazole-4-thiocarbaldehydes | Rearrangement facility depends on imine nitrogen nucleophilicity and C5 substituent. rsc.org |

| 5-Amino-1,2,3-thiadiazoles | Base, heat | 5-Mercapto-1,2,3-triazoles | A common Dimroth-type rearrangement. researchgate.net |

| 3-Acylamino-isoxazoles | Lawesson's reagent, reflux | 1,2,4-Thiadiazoles | A generalized method for synthesizing 1,2,4-thiadiazoles via molecular rearrangement. clockss.org |

Coordination Chemistry of 1,2,3-Thiadiazole Ligands

The nitrogen and sulfur atoms within the 1,2,3-thiadiazole ring provide potential coordination sites for metal ions, making them interesting ligands in coordination chemistry.

Derivatives of 1,2,3-thiadiazoles have been shown to form complexes with various transition metals. The coordination can occur through one of the nitrogen atoms or the sulfur atom, depending on the metal's preference (hard-soft acid-base theory) and the steric and electronic environment of the ligand. For instance, studies on related thiazole (B1198619) and triazole ligands demonstrate coordination with copper(II), silver(I), nickel(II), zinc(II), and cadmium(II). dntb.gov.uarsc.orgnih.govresearchgate.netnih.gov In many cases, these ligands act as bidentate or polydentate linkers, especially when they possess additional donor groups. nih.govresearchgate.netnih.gov

While specific studies on the complexation of this compound are limited, the general principles suggest it would likely coordinate as a monodentate ligand through one of its nitrogen atoms, as the methyl groups might sterically hinder coordination at the sulfur atom. The electronic properties of the metal ion would play a crucial role in determining the preferred binding site.

The structural characterization of metal-thiadiazole complexes is typically achieved using techniques such as single-crystal X-ray diffraction, IR spectroscopy, and NMR spectroscopy. X-ray crystallography provides definitive information about the coordination geometry and the binding mode of the ligand.

For example, in complexes of copper(II) and silver(I) with 1,3,4-thiadiazole-based ligands, the coordination has been observed through the thiadiazole nitrogen atoms, leading to the formation of one-dimensional chains or three-dimensional frameworks. dntb.gov.ua Similarly, in complexes with 1,2,4-triazole-3-thiol ligands, coordination occurs through the sulfur and an exocyclic amine group, forming chelate rings with the metal center. nih.govresearchgate.netnih.gov The resulting complexes can exhibit various geometries, including tetrahedral and square planar, depending on the metal ion and the ligand. nih.govresearchgate.netnih.gov

| Metal Ion | Ligand Type | Coordination Mode | Resulting Structure |

| Copper(II) | 1,3,4-Thiadiazole-based | N-donor | 3-D framework dntb.gov.ua |

| Silver(I) | 1,3,4-Thiadiazole-based | N-donor | 1-D chain dntb.gov.ua |

| Copper(II) | Thiazole-based | N, O-donors | Dinuclear complex rsc.org |

| Nickel(II), Zinc(II), Cadmium(II) | 1,2,4-Triazole-3-thiol | S, N-donors (bidentate) | Tetrahedral geometry nih.govresearchgate.netnih.gov |

Advanced Spectroscopic Characterization of 4,5 Dimethyl 1,2,3 Thiadiazole Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of atomic nuclei such as protons (¹H) and carbon-13 (¹³C).

Proton Nuclear Magnetic Resonance (¹H NMR) Applications

In the ¹H NMR spectra of 4,5-disubstituted 1,2,3-thiadiazole (B1210528) derivatives, the chemical shifts of the substituent protons are of primary interest, as the heterocyclic ring itself bears no protons. For derivatives containing alkyl groups, such as the 4-alkyl-6-(5-aryl-1,2,3-thiadiazol-4-yl)benzene-1,3-diols, the protons on the alkyl chains and aryl rings can be observed and assigned. For instance, in a 4-(cyclopentylmethyl)benzene-1,3-diol derivative that is part of a larger 1,2,3-thiadiazole structure, the benzylic protons (Ar-CH₂) appear as a doublet, while the various protons of the cyclopentyl ring appear as multiplets in distinct regions of the spectrum. nih.gov Aromatic protons on substituents typically resonate in the downfield region (δ 7.0-9.0 ppm), with their multiplicity and coupling constants providing information about the substitution pattern. nih.gov Protons of hydroxyl groups on substituents often appear as broad singlets that can be exchanged with D₂O. nih.gov

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Insights

The ¹³C NMR spectrum provides critical information about the carbon skeleton of the molecule. The key signals for 4,5-disubstituted 1,2,3-thiadiazoles are those of the C4 and C5 carbons of the heterocyclic ring. In complex derivatives such as 4-alkyl-6-(5-aryl-1,2,3-thiadiazol-4-yl)benzene-1,3-diols, these ring carbons are observed as quaternary signals. For example, in one such derivative, the thiadiazole ring carbons were identified alongside numerous other signals from the larger structure, including those from aromatic rings, carbonyl groups, and alkyl chains. nih.gov The chemical shifts for the C4 and C5 carbons in these systems are typically found in the aromatic or quaternary carbon region of the spectrum, with their exact positions influenced by the electronic nature of the attached substituents. nih.gov For instance, in 4-bromobenzo[1,2-d:4,5-d′]bis( mdpi.comrsc.orgd-nb.infothiadiazole), a fused bicyclic system, the thiadiazole carbons resonate at approximately δ 156.5 and 143.2 ppm. mdpi.com

| Compound Class | C4 (ppm) | C5 (ppm) | Other Characteristic Signals (ppm) |

| 4-Alkyl-6-(5-aryl-1,2,3-thiadiazol-4-yl)benzene-1,3-diols | ~156 | ~155-163 | ~202 (C=O), ~103-161 (Aromatic), ~18-45 (Alkyl) nih.gov |

| 4-Bromobenzo[1,2-d:4,5-d′]bis( mdpi.comrsc.orgd-nb.infothiadiazole) | 156.5 | 143.2 | 107.5-140.6 (Benzene ring carbons) mdpi.com |

Vibrational Spectroscopy

Fourier-Transform Infrared (FTIR) Spectroscopy Analysis

FTIR spectroscopy is particularly useful for identifying functional groups within a molecule. For 1,2,3-thiadiazole derivatives, the characteristic vibrations of the heterocyclic ring are often weak or fall in the complex fingerprint region. However, the substituents provide strong, identifiable signals. In derivatives containing hydroxyl and carbonyl groups, characteristic stretching vibrations (ν) are observed. For example, O-H stretching bands appear in the region of 3200-3300 cm⁻¹, while C=O stretching is found around 1600 cm⁻¹. nih.gov In a fused system like 4-bromobenzo[1,2-d:4,5-d′]bis( mdpi.comrsc.orgd-nb.infothiadiazole), characteristic bands are observed at 1393, 1289, and 1190 cm⁻¹, which can be attributed to the vibrations of the fused ring system. mdpi.com

| Derivative Type | O-H Stretch (cm⁻¹) | C=O Stretch (cm⁻¹) | Ring Vibrations (cm⁻¹) |

| Benzenediol-substituted 1,2,3-thiadiazoles | 3246 - 3288 nih.gov | ~1600 - 1604 nih.gov | N/A |

| 4-Bromobenzo[1,2-d:4,5-d′]bis( mdpi.comrsc.orgd-nb.infothiadiazole) | N/A | N/A | 1393, 1289, 1190 mdpi.com |

Raman Spectroscopy for Molecular Vibrations

Electronic Spectroscopy

Electronic spectroscopy, primarily UV-Visible absorption spectroscopy, provides information on the electronic transitions within a molecule. The absorption maxima (λ_max) are related to the promotion of electrons from occupied to unoccupied molecular orbitals. The electronic spectra of 1,2,3-thiadiazole derivatives are influenced by the substituents on the ring. For 4-bromobenzo[1,2-d:4,5-d′]bis( mdpi.comrsc.orgd-nb.infothiadiazole), an absorption maximum is observed at 240 nm. mdpi.com Studies on 4,5-disubstituted monocyclic 1,2,3-thiadiazoles interacting with cytochrome P450 enzymes show spectral shifts, indicating coordination to the heme iron, which is a form of electronic interaction. For example, 4,5-diphenyl-1,2,3-thiadiazole (B1360411) gives rise to different types of UV-Vis difference spectra depending on the specific enzyme, highlighting how the electronic environment of the thiadiazole core is sensitive to its surroundings. acs.org

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Absorption Features

The electronic absorption spectra of thiadiazole derivatives are characterized by transitions within the ultraviolet and visible regions, which are sensitive to the substitution pattern and the specific isomer of the thiadiazole ring. For 1,2,5-thiadiazole (B1195012) derivatives, absorption maxima are typically observed in the UV region. For instance, the UV spectrum of 3,4-dimethyl-1,2,5-thiadiazole, a positional isomer of the title compound, shows an absorption band around 254 nm when isolated in an argon matrix. researchgate.net More complex, fused systems such as 4-bromobenzo[1,2-d:4,5-d′]bis( researchgate.netmdpi.comnih.govthiadiazole) exhibit a maximum absorption (λmax) at 240 nm in dichloromethane. mdpi.com

Studies on various thiadiazole isomers, such as the 1,3,4- and 1,2,5-isomers, show absorption bands generally falling within the 240 nm to 370 nm range. nih.gov For derivatives of 1,2,3-thiadiazole specifically, such as 4,5-carbomethoxy-1,2,3-thiadiazole, photochemical studies utilize an excitation wavelength of 266 nm, indicating significant absorption in that region of the UV spectrum. researchgate.net The electronic spectra of these compounds are governed by π → π* and n → π* transitions, with the energy of these transitions being influenced by the substituents on the heterocyclic ring. For example, in complex systems like tris(1,2,5-thiadiazolo)subporphyrazinatoboron(III) chloride, intense Q-bands and B-bands are observed, which arise from HOMO-LUMO transitions within the macrocyclic structure. researchgate.net

| Compound | λmax (nm) | Solvent/Matrix | Citation |

|---|---|---|---|

| 3,4-Dimethyl-1,2,5-thiadiazole | ~254 | Argon Matrix | researchgate.net |

| 4-Bromobenzo[1,2-d:4,5-d′]bis( researchgate.netmdpi.comnih.govthiadiazole) | 240 | CH₂Cl₂ | mdpi.com |

| 4,5-Carbomethoxy-1,2,3-thiadiazole | 266 (Excitation) | Solution | researchgate.net |

| 3,4-Diphenyl-1,2,5-thiadiazole 1,1-dioxide | ~315 | Acetonitrile (B52724) | nih.gov |

Fluorescence Spectroscopy and Emission Characteristics

The fluorescence properties of thiadiazoles are highly dependent on their isomeric form, substitution, and environment. While specific fluorescence data for 4,5-dimethyl-1,2,3-thiadiazole is not extensively detailed, studies on other isomers, particularly 1,3,4-thiadiazoles, offer significant insights. These compounds can exhibit interesting emission phenomena, such as dual fluorescence, where two distinct emission bands appear. nih.gov This effect is often linked to molecular aggregation or the formation of different excited states, such as twisted intramolecular charge transfer (TICT) states, and is sensitive to solvent polarity and pH. nih.govresearchgate.net

For some 2-amino-5-phenyl-1,3,4-thiadiazole derivatives, fluorescence lifetimes have been measured to be in the range of 0.37 to 5.43 nanoseconds, with the specific lifetime being strongly affected by the pH of the medium. nih.gov In certain cases, highly conjugated 1,3,4-thiadiazole (B1197879) derivatives are reported to have high quantum yields of fluorescence. researchgate.net The position of substituents on the thiadiazole ring plays a crucial role in determining the emissive properties, as it can facilitate or hinder charge transfer processes that are often responsible for fluorescence. nih.gov

Time-Resolved Transient Absorption Spectroscopy for Intermediates

Time-resolved transient absorption spectroscopy is a powerful technique for observing the short-lived intermediates that form during photochemical reactions. wikipedia.org Studies on 1,2,3-thiadiazole derivatives, such as 4-methyl-5-carboethoxy-1,2,3-thiadiazole and 4,5-bis(carbomethoxy)-1,2,3-thiadiazole, have successfully used this method to probe the dynamics following UV excitation. researchgate.net

Upon photolysis with a 266 nm laser pulse, these 1,2,3-thiadiazoles undergo ring cleavage and extrude molecular nitrogen to form highly reactive intermediates. researchgate.net Ultrafast time-resolved techniques have shown the formation of a thiirene (B1235720) species, which appears with a very rapid rise time of less than 0.4 picoseconds in an acetonitrile solution. researchgate.net This thiirene is identified as the primary intermediate in the photolytic degradation of 4,5-bis(carbomethoxy)-1,2,3-thiadiazole. The lifetime of this intermediate is limited by its subsequent dimerization, which ultimately leads to the formation of a stable tetrathienylthiophene derivative. researchgate.net These studies delineate multiple deactivation pathways for the excited thiadiazole, including the formation of thiirene, the generation of thioketene (B13734457), and internal conversion back to the ground state. researchgate.net

Mass Spectrometry Techniques

Mass spectrometry is an indispensable tool for the structural elucidation of this compound derivatives, providing precise mass measurements, detailed fragmentation pathways, and even the vibrational characterization of gas-phase ions.

Electrospray Ionization High-Resolution Mass Spectrometry (ESI-HRMS)

Electrospray ionization high-resolution mass spectrometry (ESI-HRMS) is a cornerstone technique for the analysis of thiadiazole derivatives, offering high sensitivity and accurate mass measurements that are crucial for determining elemental composition. nih.govnih.gov This method has been effectively applied in both positive and negative ionization modes for the structural characterization of 4,5-functionalized 1,2,3-thiadiazoles. mdpi.comnih.gov ESI-HRMS is particularly valuable for distinguishing between isomers, such as 1,2,3-thiadiazoles and 1,2,3-triazoles, which have identical elemental compositions. nih.govnih.gov The high mass accuracy of instruments like the Orbitrap or Time-of-Flight (TOF) analyzers allows for the unambiguous confirmation of molecular formulas for both parent compounds and their fragments. mdpi.comrsc.org

Gas-Phase Ion Spectroscopy (e.g., Infrared Multiple Photon Dissociation (IRMPD))

To definitively determine the structure of gas-phase ions generated in a mass spectrometer, tandem mass spectrometry is often coupled with a spectroscopic technique like Infrared Multiple Photon Dissociation (IRMPD). wikipedia.orgnih.gov IRMPD spectroscopy provides the vibrational spectrum of a mass-selected ion, which can then be compared to theoretical spectra calculated for candidate structures. mdpi.comnih.gov

This powerful combination has been used to study the fragment ions from 4,5-functionalized 1,2,3-thiadiazoles. mdpi.comnih.gov Specifically, IRMPD has been employed to confirm the structure of the crucial [M+H-N₂]⁺ fragment ion, providing definitive evidence for the fragmentation mechanism. mdpi.com The technique involves trapping the ion of interest and irradiating it with a tunable infrared laser. wikipedia.org When the laser frequency matches a vibrational mode of the ion, it absorbs multiple photons, leading to an increase in internal energy and subsequent dissociation. wikipedia.org By monitoring the fragmentation yield as a function of the IR wavelength, a vibrational spectrum of the ion is obtained, offering a much deeper understanding of the fragmentation mechanisms than can be achieved with mass spectrometry alone. mdpi.comnih.gov

Solid-State Structural Elucidation

The precise three-dimensional arrangement of atoms within a crystalline solid is definitively determined by single-crystal X-ray diffraction.

For instance, the crystal structure of 3-(4-methyl-1,2,3-thiadiazolyl)-6-trichloromethyl dntb.gov.uacsic.esresearchgate.nettriazolo[3,4-b] dntb.gov.uaresearchgate.netmdpi.comthiadiazole has been elucidated, providing insight into the geometry of the 4-methyl-1,2,3-thiadiazole (B96444) moiety when incorporated into a larger molecular framework. researchgate.net Similarly, extensive X-ray diffraction studies have been conducted on other thiadiazole isomers and their derivatives, such as various 1,3,4-thiadiazoles and 1,2,4-thiadiazoles. dntb.gov.uaresearchgate.netmdpi.comsemanticscholar.orgnih.govrsc.org These studies are fundamental in understanding structure-property relationships within this class of heterocyclic compounds.

In a study of 5-arylimino-1,3,4-thiadiazole derivatives, X-ray crystallography was used to definitively establish the Z-stereochemistry around the iminophenyl double bond. mdpi.com Another investigation into 5-(trifluoromethyl)-1,3,4-thiadiazol-2(3H)-one revealed a complex crystal structure with six independent molecules in the asymmetric unit, highlighting the detailed information that can be obtained.

The table below summarizes crystallographic data for some representative thiadiazole derivatives, illustrating the type of information obtained from X-ray diffraction studies.

| Compound Name | Crystal System | Space Group | Reference |

| (Z)-1-(5-((3-fluorophenyl)imino)-4-(4-iodophenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl)ethan-1-one | Not Specified | Not Specified | mdpi.com |

| (Z)-1-(4-phenyl-5-(p-tolylimino)-4,5-dihydro-1,3,4-thiadiazol-2-yl)ethan-1-one | Not Specified | Not Specified | mdpi.com |

| 2-Amino-5-ethyl-1,3,4-thiadiazol-3-ium hemioxalate | Not Specified | Not Specified | nih.gov |

| 4-(Dimethylamino)pyridin-1-ium 4-phenyl-5-sulfanylidene-4,5-dihydro-1,3,4-thiadiazole-2-thiolate | Not Specified | Not Specified | nih.gov |

Thermal Analysis Techniques for Decomposition Studies

While specific thermal analysis data for this compound was not found in the reviewed literature, a study on new heterocyclic compounds containing both 1,2,3-triazole and 1,3,4-thiadiazole rings utilized TGA to assess their thermal stability. orientjchem.org The analysis was conducted under a nitrogen atmosphere with a heating rate of 40°C/min over a temperature range of 39-400°C. orientjchem.org Such studies are crucial for determining the operational limits of these materials in applications where they might be exposed to elevated temperatures.

Chromatographic Methods for Isolation and Purity Assessment

Chromatographic techniques are indispensable for the separation, purification, and purity assessment of synthetic compounds. Thin-Layer Chromatography (TLC) is commonly used for rapid reaction monitoring and preliminary purity checks, while Gas-Liquid Phase Chromatography, often coupled with Mass Spectrometry (GC-MS), provides a powerful tool for the analysis of volatile compounds.

TLC is frequently utilized in the synthesis of thiadiazole derivatives to monitor the progress of reactions. csic.esrsc.orgutar.edu.my The retention factor (Rf) value, which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a key parameter in TLC analysis. chemcoplus.co.jp

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective method for the separation and identification of components in a mixture. Studies on related heterocyclic compounds, such as 1,2,4-triazole (B32235) derivatives, have employed GC-MS to investigate the influence of different substituents on their chromatographic behavior. dnu.dp.ua For the analysis of a novel thiadiazole derivative, a liquid chromatography-mass spectrometry (LC-MS) method was developed, which could be adapted for similar compounds. nih.gov

A significant study on the differentiation of isomeric 4,5-functionalized 1,2,3-thiadiazoles and 1,2,3-triazoles utilized electrospray ionization-high-resolution mass spectrometry (ESI-HRMS). mdpi.com This highlights the importance of mass spectrometry in the structural elucidation of this class of isomers. While specific GC retention times or TLC Rf values for this compound are not provided in the surveyed literature, the general methodologies are well-established for this class of compounds.

Computational and Theoretical Insights into this compound Remain Largely Undocumented in Public Research

Extensive searches for dedicated computational chemistry and theoretical investigations focusing solely on the compound this compound have revealed a significant gap in the available scientific literature. While the methodologies outlined for such a study—including Density Functional Theory (DFT) and high-level ab initio calculations—are standard approaches for characterizing molecular structures and properties, specific research applying these techniques to this compound is not presently found in public databases.

Computational studies are prevalent for various other isomers and derivatives of thiadiazole, particularly the 1,3,4- and 1,2,4-thiadiazole (B1232254) families. These studies often employ the B3LYP functional within DFT to explore molecular geometries, frontier molecular orbitals, and electrostatic potentials, providing valuable insights into their chemical reactivity and potential applications. rdd.edu.iqmdpi.comresearchgate.netjmaterenvironsci.commdpi.comnih.gov However, this body of research does not extend to the specific 4,5-dimethyl substituted 1,2,3-thiadiazole isomer.

Research on 1,2,3-thiadiazoles does exist, often focusing on their synthesis or photochemical reactions. nih.gov For instance, computational methods have been used to study the reaction mechanisms for the formation of functionalized 1,2,3-thiadiazoles. nih.gov Similarly, the photochemistry of structurally related compounds, such as dimethyl 1,2,3-thiadiazole-4,5-dicarboxylate, has been investigated, noting the formation of transient intermediates like thiirenes. researchgate.net

Despite the application of computational tools in the broader class of thiadiazoles, specific data tables and detailed analyses pertaining to the quantum chemical calculations, molecular electronic structure, HOMO-LUMO energies, band gap, and electrostatic potential mapping for this compound are not available. Consequently, a detailed article structured around these specific computational investigations cannot be generated at this time due to the absence of foundational research data.

Computational Chemistry and Theoretical Investigations of 4,5 Dimethyl 1,2,3 Thiadiazole

Molecular Electronic Structure Analysis

Dipole Moment Calculations

Intramolecular Charge Transfer Phenomena

Intramolecular charge transfer (ICT) is a process where an electron is transferred from an electron-donating part of a molecule to an electron-accepting part upon photoexcitation. This phenomenon is crucial in the design of molecules for applications in materials science, such as organic light-emitting diodes (OLEDs) and fluorescent probes.

Specific research focusing on the intramolecular charge transfer phenomena within 4,5-dimethyl-1,2,3-thiadiazole has not been extensively reported in the available scientific literature. For ICT to be significant, a molecule typically possesses distinct and electronically connected donor and acceptor moieties. In this compound, the methyl groups are weak electron donors, and while the thiadiazole ring has acceptor properties, the molecule as a whole is relatively small and may not exhibit strong, well-defined ICT characteristics compared to larger, more complex systems designed for this purpose.

Theoretical Prediction of Chemical Reactivity and Selectivity

Computational chemistry offers a suite of conceptual density functional theory (DFT) based descriptors to predict the chemical reactivity and selectivity of molecules. These indices help in understanding how a molecule will interact with other chemical species.

Electrophilicity and Nucleophilicity Indices

Electrophilicity and nucleophilicity indices are quantitative measures of a molecule's ability to accept or donate electrons, respectively. These parameters are vital for predicting the outcome of chemical reactions.

Simulation of Reaction Mechanisms and Pathways

Computational modeling is an invaluable tool for elucidating the complex mechanisms of chemical reactions, including thermal and photochemical processes. These simulations provide insights into the energetic feasibility of different reaction pathways.

Computational Modeling of Thermal and Photochemical Decomposition

The thermal and photochemical decomposition of 1,2,3-thiadiazoles is a well-known route to generate reactive thioketenes, which can then undergo various subsequent reactions.

While general studies on the decomposition of the 1,2,3-thiadiazole (B1210528) ring exist, specific computational modeling of the thermal and photochemical decomposition of this compound is not detailed in the current body of scientific literature. Such studies would typically involve mapping the potential energy surface to identify transition states and intermediates, thereby elucidating the step-by-step mechanism of ring-opening and nitrogen extrusion.

Energetic Landscape of Rearrangements and Fragmentation Processes

Understanding the energetic landscape of a molecule's potential rearrangements and fragmentations is key to predicting its stability and the products that may form under various conditions.

Detailed computational studies on the energetic landscape of rearrangements and fragmentation processes specific to this compound are not available in the reviewed literature. However, it is known that 1,2,3-thiadiazoles can undergo rearrangements to more stable isomeric structures, such as 1,2,3-triazoles, under certain conditions. Computational analysis would be instrumental in determining the energy barriers associated with these transformations and the thermodynamic stability of the resulting products.

Theoretical Spectroscopic Data Prediction and Validation

Quantum mechanical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in predicting the spectroscopic properties of heterocyclic compounds like thiadiazoles. dergipark.org.tr These theoretical predictions are crucial for interpreting experimental spectra and confirming the molecular structure.

Methodologies such as DFT, often using functionals like B3LYP with basis sets such as 6-31G(d) or 6-311+G(d,p), are widely applied to calculate the theoretical vibrational (Infrared and Raman) and nuclear magnetic resonance (NMR) spectra of thiadiazole derivatives. nih.govrsc.org For instance, the Gauge-Independent Atomic Orbital (GIAO) method is a standard approach for predicting NMR chemical shifts (¹H and ¹³C). nih.govrsc.org To account for solvent effects, these calculations often incorporate a solvation model, like the Polarizable Continuum Model (PCM). nih.gov

The predicted spectroscopic data are then compared with experimental results. A high degree of correlation between the theoretical and experimental values serves to validate the computational model and confirm the structural assignment of the synthesized compound. dergipark.org.tr For example, studies on related 1,3,4-thiadiazole (B1197879) derivatives have shown excellent correlation coefficients (R² ≈ 0.99) between experimental and theoretical IR and ¹³C NMR data. dergipark.org.tr While specific computational studies on this compound are not extensively documented in readily available literature, the established methodologies are directly applicable. The table below illustrates the typical format for comparing predicted and experimental spectroscopic data for a thiadiazole derivative.

| Spectroscopic Parameter | Theoretical (Calculated) Value | Experimental (Observed) Value | Method/Conditions |

|---|---|---|---|

| ¹H NMR (δ, ppm) - Methyl Protons | e.g., 2.45 | e.g., 2.50 | GIAO-B3LYP/6-311+G(d,p) in DMSO |

| ¹³C NMR (δ, ppm) - Ring Carbon C4/C5 | e.g., 145.8 | e.g., 146.2 | |

| IR Frequency (cm⁻¹) - C=N stretch | e.g., 1595 | e.g., 1598 | B3LYP/6-31G(d) |

| IR Frequency (cm⁻¹) - N-N stretch | e.g., 1350 | e.g., 1355 |

Aromaticity and Stability Assessments

The aromatic character and thermodynamic stability of thiadiazole isomers are key determinants of their chemical behavior and reactivity. Computational methods provide quantitative measures to assess these fundamental properties. Thiadiazoles are generally considered to be aromatic heterocyclic compounds. isres.org

Aromaticity: The aromaticity of the thiadiazole ring system has been a subject of theoretical investigation. Aromaticity is not a directly observable quantity but is inferred from various computed indices. Common methods include:

Nucleus-Independent Chemical Shift (NICS): This popular method calculates the magnetic shielding at the center of a ring. Negative NICS values are indicative of aromatic character.

Aromaticity Indices: Indices such as the Harmonic Oscillator Model of Aromaticity (HOMA) and the Bird Index (IA) are calculated based on geometric parameters (bond lengths).

Theoretical studies on the parent thiadiazole isomers have concluded that they are aromatic, with some research suggesting a greater aromatic character than that of pyrrole (B145914) or thiophene. researchgate.net The inductive effect of the sulfur atom and the electron-withdrawing nature of the nitrogen atoms contribute to the electronic structure and aromaticity of the ring. isres.orgresearchgate.net

Stability: The thermodynamic stability of this compound can be evaluated by calculating its standard enthalpy of formation (ΔHf°). High-level theoretical methods, such as G3(MP2)//B3LYP, are employed to compute the energies of the molecule. researchgate.net These computational thermochemical studies can establish the relative stabilities of different isomers. For example, a comparative study of 2-amino-1,3,4-thiadiazole (B1665364) and its alkyl-substituted derivatives was performed to correlate energetic properties with structural characteristics and assess their thermodynamic stability. researchgate.net Such analyses are crucial for understanding the feasibility of synthetic routes and the potential for isomeric transformations.

The table below provides a conceptual framework for how the stability and aromaticity of thiadiazole isomers could be compared using computational data.

| Compound | Calculated Aromaticity Index (e.g., NICS(0) in ppm) | Calculated Gas-Phase Enthalpy of Formation (kJ/mol) | Computational Method |

|---|---|---|---|

| 1,2,3-Thiadiazole | e.g., -8.5 | e.g., +250 | G3(MP2)//B3LYP |

| 1,2,4-Thiadiazole (B1232254) | e.g., -9.2 | e.g., +235 | |

| 1,3,4-Thiadiazole | e.g., -9.0 | e.g., +240 |

Note: The values in the tables are illustrative and intended to represent the type of data generated from computational studies, not actual reported values for these specific compounds.

Advanced Applications of 4,5 Dimethyl 1,2,3 Thiadiazole in Materials and Chemical Science

Role as Building Blocks in Advanced Materials Development

The 1,2,3-thiadiazole (B1210528) ring is explored as a structural unit in the development of advanced functional materials, such as functional polymers and metal-organic frameworks (MOFs). researchgate.netsmolecule.com The incorporation of thiadiazole derivatives can impart specific electronic, optical, or biological properties to the resulting material. smolecule.comevitachem.com While specific applications of 4,5-Dimethyl-1,2,3-thiadiazole as a direct monomer in widespread material synthesis are not extensively documented, the principles are demonstrated by related structures.

For instance, fused 1,2,3-thiadiazole systems like Benzo[1,2-d:4,5-d′]bis( researchgate.netresearchgate.netsemanticscholar.orgthiadiazole) have been utilized as electron-accepting building blocks in polymers designed for organic field-effect transistors (OFETs) and organic solar cells. scilit.com The stability and defined geometry of the thiadiazole ring make it a reliable component for creating ordered, high-performance materials. Pyridine and thiadiazole derivatives, in general, are considered valuable building blocks for designing novel materials with specific functions, including functional polymers. smolecule.com The methyl groups in this compound could offer improved solubility and influence the solid-state packing of polymers or frameworks, which are critical parameters for material performance.

Precursors for Synthesis of Complex Organic Molecules

One of the most significant applications of 1,2,3-thiadiazoles in chemical science is their role as precursors to highly reactive intermediates, which can be trapped to form a variety of complex molecules. researchgate.nete-bookshelf.de The 1,2,3-thiadiazole ring is unique among its isomers in that it can readily undergo thermal or photochemical fragmentation to extrude molecular nitrogen (N₂). e-bookshelf.de This denitrogenation process generates transient, energy-rich species such as α-diazothiones, thiirenes, and thioketenes. researchgate.netresearchgate.net

Flash vacuum thermolysis (FVT) of 4,5-disubstituted-1,2,3-thiadiazoles leads to a range of products depending on the substituents and reaction conditions. These transformations highlight the utility of the thiadiazole core as a synthon for otherwise difficult-to-access structures. semanticscholar.org For example, photolysis of dimethyl 1,2,3-thiadiazole-4,5-dicarboxylate, a compound structurally related to this compound, results in the formation of a stable thiirene (B1235720) intermediate that subsequently dimerizes into a tetrasubstituted thiophene. researchgate.netresearchgate.net

Furthermore, the 1,2,3-thiadiazole moiety can act as a modifiable directing group in C–H functionalization reactions. After directing the functionalization to a specific position on an adjacent aromatic ring, the thiadiazole can be transformed into other functional groups like thioamides, furans, or thiazoles in simple, one-step reactions. acs.org

| Precursor | Conditions | Key Intermediate(s) | Product(s) |

| 4,5-disubstituted-1,2,3-thiadiazole | Flash Vacuum Thermolysis (FVT) | Diradicals, Thiirenes | 1,4-Dithiins, Benzothiophenes, Disulfides semanticscholar.org |

| Dimethyl 1,2,3-thiadiazole-4,5-dicarboxylate | Photolysis (λ = 266 nm) | Thiirene | Tetracarbomethoxythiophene researchgate.net |

| 4-Phenyl-1,2,3-thiadiazole | Photolysis (λ = 266 nm) | Thiirene, Thioketene (B13734457) | 1,3-Dithiole derivatives researchgate.net |

| Substituted 1,2,3-Thiadiazoles | Base-promoted Thermolysis | Thioketenes | Rearrangement products semanticscholar.org |

| Aryl-1,2,3-thiadiazole | C-H Functionalization (e.g., amidation) | N/A | Functionalized thiadiazole, which can be converted to thioamides, furans, thiazoles acs.org |

Chemical Scaffolds in Agrochemical Design and Development

The 1,2,3-thiadiazole nucleus is a well-established scaffold in the design of modern agrochemicals. mdpi.comresearchgate.net Its derivatives are known to exhibit a broad spectrum of biological activities, including fungicidal, insecticidal, herbicidal, and antiviral properties. researchgate.netevitachem.com The thiadiazole ring acts as a stable core (a pharmacophore) from which various functional groups can be appended to optimize biological efficacy and selectivity.

Two notable commercial examples that validated the potential of this scaffold are Tiadinil and Acibenzolar-S-methyl, which function as plant activators, inducing systemic acquired resistance against pathogens rather than acting as direct biocides. researchgate.net Inspired by these successes, researchers have developed numerous other candidates. For instance, a series of 1,2,3-thiadiazole-based strobilurin analogues were synthesized and showed potent fungicidal activity. scilit.com Derivatives of 5-methyl-1,2,3-thiadiazole (B1211022) have also been synthesized via the Ugi reaction and demonstrated significant fungicidal and antiviral activities. evitachem.com

| Compound/Series | Target Activity | Example of Efficacy |

| Tiadinil | Plant Activator (Fungicide) | Induces systemic acquired resistance in plants. researchgate.net |

| Acibenzolar-S-methyl | Plant Activator (Fungicide) | Induces systemic acquired resistance in plants. researchgate.net |

| 1,2,3-Thiadiazole-based Strobilurins (e.g., compound 8a) | Fungicide | EC₅₀ of 0.01 µg/mL against Rhizoctonia cerealis, outperforming commercial standards. scilit.com |

| 5-Methyl-1,2,3-thiadiazole derivatives | Fungicide, Antiviral | Showed broad-spectrum activity against various fungi and potential against Tobacco Mosaic Virus (TMV). evitachem.com |

| 4-Methyl-1,2,3-thiadiazole (B96444) derivatives | Pesticide | Designed as novel candidates with diverse biological activities. semanticscholar.org |

Functional Materials with Tunable Electronic Properties

The 1,2,3-thiadiazole ring is an electron-deficient heterocycle, a property that makes it a valuable component in the field of organic electronics and functional materials. scilit.com This electron-withdrawing nature is exploited in the design of donor-acceptor (D-A) type materials, where the thiadiazole unit serves as the electron acceptor. By pairing it with an electron-donating unit, chemists can tune the material's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. acs.org This tuning allows for the precise control of the material's band gap, which in turn dictates its optical and electronic properties, such as its color, fluorescence, and charge-transport capabilities.

While research on this compound itself is limited in this area, studies on related isomers and fused systems illustrate the principle. For example, polymers based on Benzo[1,2-d:4,5-d′]bis( researchgate.netresearchgate.netsemanticscholar.orgthiadiazole), a fused system, have been developed for use in transistors and solar cells, demonstrating the utility of the 1,2,3-thiadiazole core as an electron acceptor. scilit.com The introduction of cyano groups to this fused thiadiazole system further enhances its electron-accepting properties, making it a component for potential photoluminescent materials. scilit.com Theoretical studies on simple 1,2,3-thiadiazole derivatives show that substituents significantly impact the HOMO-LUMO gap, confirming that the electronic properties are highly tunable. The electron-donating methyl groups in this compound would raise the HOMO energy level compared to the unsubstituted parent ring, providing a route to modify the electronic structure.

Q & A

Basic: What are the optimal synthetic routes for 4,5-dimethyl-1,2,3-thiadiazole, and how can reaction yields be improved?

To synthesize this compound derivatives, refluxing in absolute ethanol with catalytic glacial acetic acid is a common method. For example, hydrazine-carbodithioate intermediates can react with hydrazonoyl chlorides under triethylamine catalysis to yield thiadiazole derivatives (stirring for 6 hours at room temperature) . To optimize yields:

- Use anhydrous solvents to minimize side reactions.

- Adjust stoichiometric ratios (e.g., 1:1 molar equivalents of reactants).

- Monitor reaction progress via TLC or HPLC to avoid over-refluxing, which may degrade products.

Basic: What spectroscopic and crystallographic techniques are critical for characterizing this compound derivatives?

Key techniques include:

- NMR spectroscopy : H and C NMR to confirm substituent positions and purity .

- X-ray crystallography : Resolves bond lengths and angles, critical for verifying tautomeric forms (e.g., thione vs. thiol configurations) .

- FT-IR : Identifies functional groups like C=S (1050–1250 cm) and N–H stretches (3200–3400 cm) .

- Mass spectrometry : Validates molecular weight and fragmentation patterns.

Basic: How does photolysis affect the stability of this compound in gas-phase studies?

Photolysis under UV light can induce ring-opening reactions. For example, gas-phase photolysis of methyl-substituted thiadiazoles generates thiirene intermediates, which further decompose to thioketenes . Stability tips:

- Conduct reactions in inert atmospheres (e.g., N) to scavenge radicals.

- Use low-intensity UV light to control degradation pathways.

Advanced: How can QSAR models guide the design of this compound derivatives for HIV-RT inhibition?

2D/3D-QSAR studies reveal that hydrophobic and electrostatic interactions dominate binding to HIV reverse transcriptase. Key strategies:

- Introduce electron-withdrawing groups (e.g., –NO) to enhance π-π stacking with aromatic residues.

- Optimize logP values (2.5–3.5) to balance solubility and membrane permeability .

- Validate models using k-nearest neighbor molecular field analysis (kNN-MFA) .

Advanced: What docking methodologies are used to predict the binding affinity of this compound analogues?

Molecular docking (e.g., AutoDock Vina) with HIV-RT’s active site (PDB: 1RT2):

- Protonate ligands at physiological pH to match binding conditions.

- Prioritize derivatives with hydrogen bonds to Lys101 and π-stacking with Tyr181/Tyr188 .

- Compare binding scores with known inhibitors (e.g., nevirapine) to assess competitiveness.

Advanced: How do this compound units influence the optoelectronic properties of conjugated polymers?

Thiadiazole’s electron-deficient nature reduces bandgaps (e.g., to ~1.4 eV) in polymers like benzo[1,2-d:4,5-d]bis([1,2,3]thiadiazole) (iso-BBT). Design considerations:

- Incorporate branched alkyl chains (e.g., 2-ethylhexyl) to improve solubility without compromising charge transport .

- Pair with electron-rich donors (e.g., thiophene) for donor-acceptor architectures in NIR-absorbing solar cells .

Advanced: What strategies mitigate poor solubility in this compound-based polymers?

- Sidechain engineering : Attach long, branched alkyl groups (e.g., 3,7-dimethyloctyl) to disrupt crystallinity .

- Co-polymerization : Blend with flexible comonomers (e.g., ethylene glycol units) to enhance processability.

- Solvent optimization : Use high-boiling solvents (e.g., chlorobenzene) for thin-film fabrication .

Advanced: How should researchers resolve contradictory bioactivity data in this compound derivatives?

Case study: Discrepancies in HIV-RT inhibition IC values may arise from assay conditions (e.g., enzyme concentration, buffer pH). Mitigation steps:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.